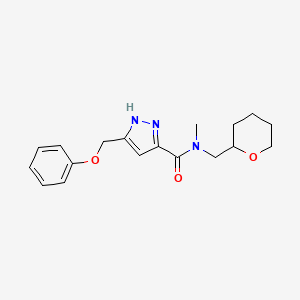![molecular formula C10H16ClN5O B6122476 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6122476.png)
6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is also known as CEP-32496 and is a potent inhibitor of the tyrosine kinase receptor, anaplastic lymphoma kinase (ALK). This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of ALK-positive cancers.
Mecanismo De Acción
The mechanism of action of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine involves the inhibition of the tyrosine kinase receptor, anaplastic lymphoma kinase (ALK). This receptor is known to play a critical role in the growth and proliferation of ALK-positive cancer cells. By inhibiting this receptor, 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine effectively blocks the signaling pathways that promote the growth and survival of these cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine have been extensively studied in preclinical models of cancer. It has been shown to induce apoptosis (programmed cell death) in ALK-positive cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine in lab experiments include its high potency and specificity for the ALK receptor. This makes it an ideal tool for studying the role of this receptor in cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine. One of the most promising areas of research is the development of novel therapeutic agents that target the ALK receptor. Additionally, further studies are needed to investigate the potential of this compound in combination with other anticancer agents. Finally, the development of more effective and less toxic analogs of this compound may also hold promise for the treatment of ALK-positive cancers.
Métodos De Síntesis
The synthesis of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine involves the reaction of 6-chloro-2,4-diaminopyrimidine with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
The potential of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine as a therapeutic agent has been extensively studied in various preclinical models of cancer. It has been shown to be highly effective in inhibiting the growth and proliferation of ALK-positive cancer cells, both in vitro and in vivo. Furthermore, it has also demonstrated potent antitumor activity in xenograft models of ALK-positive cancer.
Propiedades
IUPAC Name |
6-chloro-4-N-(2-morpholin-4-ylethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O/c11-8-7-9(15-10(12)14-8)13-1-2-16-3-5-17-6-4-16/h7H,1-6H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWRQOCAIEQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6122420.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)


![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6122475.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6122483.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6122498.png)
![N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6122501.png)
